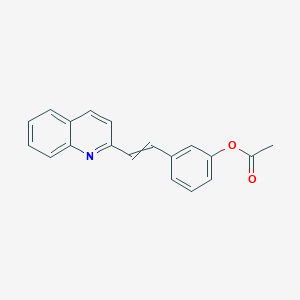

2-(2-(3-Acetoxyphenyl)ethenyl)quinoline

Description

Evolution of Quinoline (B57606) Chemistry in Contemporary Research

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in chemical research, dating back to its initial isolation from coal tar in 1834. chemicalbook.com Initially recognized for its presence in alkaloids like quinine, which was crucial in the fight against malaria, the quinoline scaffold has evolved into a "privileged structure" in medicinal chemistry. rsc.orgmdpi.com This status is attributed to its ability to serve as a core motif in a vast array of pharmacologically active substances. rsc.orgmdpi.com

Contemporary research has significantly expanded the synthetic methodologies available for creating functionalized quinoline derivatives. nih.gov Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been supplemented and, in some cases, replaced by more efficient and sustainable modern techniques. rsc.org These include transition-metal-catalyzed cross-coupling reactions, C-H bond activation, and multicomponent reactions, which offer greater control over regioselectivity and stereoselectivity, allowing for the precise construction of complex molecular architectures. nih.gov

The applications of quinoline derivatives have diversified in parallel with these synthetic advancements. Beyond their foundational role in antimalarial drugs, quinolines are now integral to the development of agents with a broad spectrum of therapeutic activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. chemicalbook.comresearchgate.netchempap.org This versatility has solidified the quinoline motif as an indisputable pharmacophore in the ongoing quest for novel therapeutic agents. rsc.orgresearchgate.net

Significance of the Styrylquinoline Motif in Functional Molecule Design and Biological Contexts

The styrylquinoline motif, characterized by a quinoline core linked to an aryl group via an ethylene (B1197577) bridge, represents a significant class of compounds with unique structural and functional properties. ekb.egnih.gov This arrangement creates a planar, conjugated system that is crucial for its interaction with biological macromolecules. nih.gov The rigid and planar nature of the styrylquinoline scaffold is a key factor in its ability to intercalate into DNA, a mechanism of action that underpins the antitumor activity of many of its derivatives. researchgate.netmalariaworld.org

In the context of functional molecule design, the styrylquinoline system is highly tunable. Modifications to the substituents on both the quinoline ring and the styryl aryl group can profoundly influence the compound's electronic, photophysical, and biological properties. ekb.egnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's absorption and emission spectra, making styrylquinolines promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govorganicchemistrydata.org

From a biological perspective, styrylquinoline derivatives have been extensively investigated for their potential as therapeutic agents. ekb.eg Research has demonstrated their efficacy as anticancer agents, with studies highlighting their ability to induce apoptosis and inhibit cell cycle progression. rsc.orgnih.gov The mechanism of action is often linked to their ability to generate reactive oxygen species (ROS) and interact with key cellular targets like kinases. nih.govrsc.org Furthermore, various styrylquinolines have shown promise as antimicrobial, antimalarial, and antileishmanial agents, underscoring the broad therapeutic potential of this structural motif. ekb.egnih.gov

Contextualization of 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline within Advanced Heterocyclic Compound Studies

The specific compound, this compound, emerges from this rich research background as a molecule of significant interest. It combines the foundational quinoline structure with the functional styryl bridge, further modified by a 3-acetoxyphenyl group. This particular substitution is not arbitrary and has important implications for the compound's properties and potential applications.

The acetoxy group at the meta-position of the phenyl ring introduces specific steric and electronic features. nih.gov Compared to a simple hydroxyl group, the acetoxy moiety can enhance the compound's metabolic stability and improve its solubility profile, which are critical parameters in drug development. nih.gov This modification can also influence the molecule's binding affinity to biological targets. nih.gov For example, in studies on related compounds, the presence and position of acetoxy groups have been shown to balance potency with a reduction in toxicity. nih.gov

Research into functionalized styrylquinolines is an active area within the broader field of advanced heterocyclic compound studies. The investigation of molecules like this compound is driven by the pursuit of compounds with multi-target pharmacological profiles. nih.gov For instance, analogs of this compound have demonstrated notable antileishmanial activity, with effective concentrations in the low microgram per milliliter range. nih.gov The design and synthesis of such targeted derivatives, which balance efficacy with favorable pharmacokinetic properties, represent a key direction in contemporary medicinal chemistry.

To fully appreciate the chemical and potential biological characteristics of this compound, it is essential to consider its fundamental properties and how they compare to related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C19H15NO2 | 289.33 |

| 2-Styrylquinoline (B1231325) | C17H13N | 231.29 |

| 2-(3-Ethylphenyl)quinoline | C17H15N | 233.31 |

| 2-[2-(3-pyridyl)ethenyl]quinoline | C16H12N2 | 232.28 |

Note: Data for related compounds is included for comparative purposes.

The study of this compound is emblematic of the broader strategy in heterocyclic chemistry to create novel molecules with tailored properties for specific and advanced applications, ranging from therapeutics to materials science.

Structure

3D Structure

Properties

Molecular Formula |

C19H15NO2 |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

[3-(2-quinolin-2-ylethenyl)phenyl] acetate |

InChI |

InChI=1S/C19H15NO2/c1-14(21)22-18-7-4-5-15(13-18)9-11-17-12-10-16-6-2-3-8-19(16)20-17/h2-13H,1H3 |

InChI Key |

BVBSOPCECAEBIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Synthetic Strategies for 2 2 3 Acetoxyphenyl Ethenyl Quinoline and Analogs

Established General Synthetic Routes for Quinoline (B57606) Derivatives

The quinoline core is a prominent heterocyclic motif in medicinal chemistry, and numerous methods for its synthesis have been developed over the past century. These can be broadly categorized into classical cyclization reactions and modern catalytic approaches.

Classical Cyclization Reactions

Several named reactions have become the bedrock of quinoline synthesis, each offering a different approach to constructing the bicyclic system from various starting materials. These reactions are valued for their reliability and the diversity of substitution patterns they can generate.

Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. rsc.orgwikipedia.org While effective for producing unsubstituted or simply substituted quinolines, the harsh reaction conditions (strong acid, high temperature) can limit its applicability for substrates with sensitive functional groups.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. researchgate.netwikipedia.org Aniline reacts with the α,β-unsaturated carbonyl compound in the presence of an acid catalyst. This method offers greater flexibility in the substitution pattern of the resulting quinoline. researchgate.net

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by condensing isatin (B1672199) with a carbonyl compound in the presence of a base. masterorganicchemistry.com The isatin ring is opened to form an intermediate that then cyclizes with the carbonyl compound. masterorganicchemistry.com Subsequent decarboxylation can yield the corresponding quinoline.

Povarov Reaction: This is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. researchgate.netnih.gov It typically involves the reaction of an aniline, an aldehyde, and an activated alkene in the presence of a Lewis or Brønsted acid catalyst. acs.orgnih.gov This reaction is particularly relevant for the synthesis of complex quinoline derivatives.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst. nih.govbcrec.idresearchgate.net It is a versatile and widely used method for the synthesis of polysubstituted quinolines. wikipedia.org

| Reaction | Starting Materials | Key Features |

|---|---|---|

| Skraup | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions, suitable for simple quinolines. rsc.orgwikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | More versatile than Skraup for substituted quinolines. researchgate.netwikipedia.org |

| Pfitzinger | Isatin, Carbonyl Compound, Base | Yields quinoline-4-carboxylic acids. masterorganicchemistry.com |

| Povarov | Aniline, Aldehyde, Activated Alkene | Multicomponent reaction for tetrahydroquinolines. researchgate.netnih.gov |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Versatile for polysubstituted quinolines. nih.govbcrec.idresearchgate.net |

Modern Catalytic Approaches

To overcome the limitations of classical methods, particularly the harsh reaction conditions and limited functional group tolerance, modern catalytic approaches have been developed. These methods often offer higher efficiency, selectivity, and sustainability.

Palladium-catalyzed Cross-Coupling: Palladium catalysis has revolutionized the synthesis of complex organic molecules, including quinolines. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to construct the quinoline ring or to functionalize a pre-existing quinoline core. nih.govwikipedia.org For instance, the intramolecular Heck reaction of an appropriately substituted aniline derivative can lead to the formation of a quinoline ring. wikipedia.org These methods are known for their high functional group tolerance and broad substrate scope. numberanalytics.com

Nanocatalysis: The use of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high catalytic activity, selectivity, and recyclability. researchgate.netacs.org Various metal nanoparticles, including those of iron, copper, and nickel, have been successfully employed as catalysts for the synthesis of quinoline derivatives under greener reaction conditions. lumenlearning.comorientjchem.org These nanocatalysts can facilitate classical reactions like the Friedländer synthesis under milder conditions and often with improved yields. orientjchem.org

Specific Synthesis of Styrylquinoline Core Structures

The synthesis of the 2-styrylquinoline (B1231325) core of the target molecule is a critical step. Several methods are available for the formation of the ethenyl bridge connecting the quinoline and phenyl rings.

A common and effective strategy involves the condensation of a 2-methylquinoline (B7769805) derivative with an aromatic aldehyde. In the context of synthesizing 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline, this would involve the reaction of 2-methylquinoline with 3-acetoxybenzaldehyde. This reaction is often carried out in the presence of a dehydrating agent, such as acetic anhydride (B1165640), or a catalyst like zinc chloride. acs.orgresearchgate.net

Alternative approaches to the styryl moiety include:

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt. wikipedia.orglongdom.orgbyjus.comslideshare.netnumberanalytics.com While classically used for the synthesis of cinnamic acids, variations of this reaction could potentially be adapted for the synthesis of styrylquinolines.

Wittig Reaction: This powerful olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglumenlearning.comorganic-chemistry.orglibretexts.org To synthesize a 2-styrylquinoline, one could react quinoline-2-carboxaldehyde with the appropriate benzylphosphonium ylide. This method offers excellent control over the location of the double bond. nih.gov

Heck Reaction: The palladium-catalyzed Heck reaction can be used to form the styryl double bond by coupling a vinylquinoline with an aryl halide or vice versa. wikipedia.orgwikipedia.orgnih.govnumberanalytics.comorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups.

Regioselective Functionalization Techniques for the Acetoxyphenyl Moiety

The final key structural feature of the target molecule is the acetoxy group at the meta-position of the phenyl ring. The regioselective introduction of this group is crucial.

A straightforward approach involves starting with a commercially available or readily synthesized 3-hydroxybenzaldehyde (B18108). The phenolic hydroxyl group can then be acetylated to form 3-acetoxybenzaldehyde. This acetylation is typically achieved using acetyl chloride or acetic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine.

For more complex scenarios where the hydroxyl group might need to be introduced onto the phenyl ring, regioselective methods are required. Friedel-Crafts acylation of phenols can be directed to the ortho or para positions. bcrec.idresearchgate.netrsc.orgrsc.org Achieving meta-substitution often requires a more elaborate synthetic strategy, possibly involving directing groups or a multi-step sequence. However, for the synthesis of this compound, the use of 3-hydroxybenzaldehyde as a starting material followed by acetylation is the most direct and efficient route.

Advanced Techniques for Reaction Efficiency and Yield Optimization

To improve the efficiency, reduce reaction times, and enhance the yields of the synthetic steps, advanced techniques are often employed.

Microwave-assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net It can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. nih.govrsc.org The synthesis of both quinoline derivatives and styrylquinolines has been successfully achieved using microwave-assisted methods. researchgate.netlongdom.orgnih.gov For instance, the condensation of 2-methylquinoline with an aromatic aldehyde can be efficiently carried out under microwave irradiation, often in the absence of a solvent. researchgate.net

Exploration of Novel Synthetic Pathways and Mechanistic Considerations

Research into novel synthetic pathways for quinolines and their derivatives is an ongoing endeavor, driven by the need for more efficient, sustainable, and versatile methods. researchgate.netorientjchem.orgorganic-chemistry.org

One area of exploration is the development of one-pot, multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials. researchgate.netnih.gov The Povarov reaction is a prime example of such a strategy that can be applied to the synthesis of quinoline-containing structures. acs.orgnih.gov

Advanced Spectroscopic Characterization and Investigation of Electronic Transitions

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transition Analysis

No absorption spectra or data detailing the maximum absorption wavelengths (λmax) and corresponding electronic transitions (e.g., π-π, n-π) for 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline have been reported.

Fluorescence Emission Spectroscopy for Excited State Dynamics

There is no available information on the fluorescence emission properties of this compound, including emission maxima, Stokes shift, or analysis of its excited state dynamics.

Time-Resolved Spectroscopic Techniques for Excited-State Lifetime Determinations

The excited-state lifetime of this compound has not been measured or reported.

Investigation of Solvatochromism and Environmental Effects on Electronic Behavior

Studies on the solvatochromic behavior of this compound, which would detail the shift in absorption or emission spectra in response to solvent polarity, have not been published.

Mechanisms of Fluorescence Enhancement and Quenching Phenomena

There are no documented investigations into the fluorescence enhancement or quenching mechanisms for this specific molecule upon interaction with other chemical species.

Photoisomerization Processes and Quantum Yield Investigations

Information regarding the trans-cis photoisomerization process of this compound, including its quantum yield, is not present in the scientific literature.

Based on a comprehensive search, there is currently no specific published research or computational data available for the chemical compound “this compound”. Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in your request.

The instructions emphasize a strict focus on this particular compound and the inclusion of detailed research findings, such as data from Density Functional Theory (DFT) calculations, molecular dynamics simulations, and molecular docking studies. Without accessible scientific literature or database entries for "this compound," creating content for the specified sections (4.1 through 4.4) would lead to speculation or the inaccurate representation of data from related but distinct molecules. This would not meet the required standards of accuracy and specificity.

To fulfill the request as outlined, published studies detailing the computational and theoretical modeling of “this compound” would be necessary.

Design and Development As Advanced Molecular Probes and Chemosensors

Principles of Fluorescent Probe Design Utilizing Quinoline (B57606) Scaffolds

The quinoline scaffold is a privileged structure in the design of fluorescent probes due to its unique electronic and photophysical characteristics. nih.govcrimsonpublishers.com Comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, quinoline is an aromatic heterocyclic compound with a delocalized π-electron system that gives rise to intrinsic fluorescence. crimsonpublishers.com The design of quinoline-based probes is often modular, involving three key domains that can be independently engineered: (1) a domain for compound polarization, (2) a section for tuning photophysical properties, and (3) a site for introducing structural diversity and specific recognition elements. biorxiv.org

The nitrogen atom within the quinoline ring is a critical feature, serving as a site for interaction with target analytes, which can lead to detectable changes in fluorescence. researchgate.net The scaffold's rigid and planar structure contributes to high quantum yields, a desirable trait for sensitive fluorescent probes. semanticscholar.org Furthermore, the synthetic accessibility of quinoline allows for the facile introduction of various functional groups. These modifications can be used to modulate the probe's solubility, cell permeability, and, most importantly, its fluorescence response to specific environmental changes or the presence of target analytes. crimsonpublishers.comnih.gov By strategically modifying the quinoline core, researchers can fine-tune the electronic properties, thereby controlling the absorption and emission wavelengths to suit specific applications, including those requiring near-infrared (NIR) emission for deep-tissue imaging. nih.gov

Application as Chemosensors for Specific Analytes

Styrylquinolines, including structures analogous to 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline, have been successfully developed as chemosensors for a variety of analytes. Their design typically incorporates a recognition moiety that selectively binds to the target, triggering a change in the fluorophore's emission profile.

For instance, styrylquinoline dyes have been engineered to detect metal cations with high specificity. One such dye, featuring a dipicolylamine (DPA) moiety, demonstrates multicolor fluorescence in response to different metal ions. nih.gov It emits green fluorescence in its free state, which shifts to blue upon coordination with Cd²⁺, yellow with Hg²⁺, and orange with Pb²⁺. nih.gov This differential response allows for the discrimination of various metal ions. Other quinoline-based sensors have shown high selectivity for Zn²⁺ and Fe³⁺. nih.govbohrium.com Beyond metal ions, styrylquinoline derivatives have been investigated as imaging probes for biologically significant aggregates, such as α-synuclein, which is associated with neurodegenerative diseases like Parkinson's disease. nih.govnih.gov These probes are designed to bind selectively to the aggregated form of the protein, enabling their visualization. Furthermore, the sensitivity of the styryl electronic system to its environment has been harnessed to create probes for pH and viscosity. nih.gov

| Styrylquinoline Probe Derivative | Target Analyte | Observed Fluorescence Change | Reference |

|---|---|---|---|

| Styrylquinoline with Dipicolylamine (DPA) | Cd²⁺ | Green to Blue Emission | nih.gov |

| Styrylquinoline with Dipicolylamine (DPA) | Hg²⁺ | Green to Yellow Emission | nih.gov |

| Styrylquinoline with Dipicolylamine (DPA) | Pb²⁺ | Green to Orange Emission | nih.gov |

| Styrylcyanine-based Probe | Fe³⁺ | Fluorescence Quenching | nih.gov |

| p-(dimethylamino)styryl quinoline (SQ3) | α-synuclein aggregates | High Binding Affinity (Ki = 39.3 nM) | nih.govnih.gov |

| Styrylcyanine-based Probe | pH | Fluorescence changes with acidity | nih.gov |

The sensing mechanisms of quinoline-based fluorescent probes are primarily governed by photophysical processes such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). crimsonpublishers.comresearchgate.net

Photoinduced Electron Transfer (PET) is a common mechanism for "turn-on" fluorescence sensing. rsc.org In a typical PET sensor, the fluorophore (e.g., quinoline) is connected to a receptor (analyte binding site) via a short, unconjugated spacer. In the absence of the analyte, the receptor has a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence. rsc.orgresearchgate.net Upon binding of the analyte to the receptor, the energy level of the lone pair is lowered, inhibiting the PET process. This blockage of the quenching pathway restores the fluorescence of the quinoline core, resulting in a "turn-on" signal. researchgate.net

Intramolecular Charge Transfer (ICT) is another fundamental mechanism, particularly relevant for styrylquinolines like this compound. These molecules typically possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. The quinoline moiety can act as an electron acceptor. nih.govnih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation (the ICT state). The emission from this ICT state is highly sensitive to the polarity of the local environment. The binding of an analyte can modulate the electron-donating or -accepting strength of the respective moieties, altering the energy of the ICT state and thus shifting the fluorescence emission wavelength and/or intensity. nih.gov A related phenomenon, Twisted Intramolecular Charge Transfer (TICT), can occur when rotation around a single bond leads to a non-emissive, charge-separated state, providing another pathway for fluorescence modulation. nih.govrsc.orgresearchgate.net

The specificity and selectivity of a quinoline-based chemosensor are determined by the design of its analyte recognition site. High selectivity is crucial for practical applications, ensuring that the probe responds only to the target analyte in a complex mixture. nih.govmdpi.com For metal ion sensing, selectivity is often achieved by employing chelating agents that have a specific coordination geometry and affinity for the target ion. For example, the use of a dipicolylamine (DPA) moiety in a styrylquinoline probe confers selectivity for certain transition metal ions. nih.gov

In the context of biological imaging, probes are designed to selectively bind to specific biomolecules. Styrylquinoline probes developed for α-synuclein aggregates showed moderate selectivity over other protein aggregates like β-amyloid by optimizing the structure of the styryl and quinoline components to match the binding pocket of the target. nih.govnih.gov The principle of selectivity relies on complementary interactions—such as hydrogen bonding, electrostatic forces, and shape complementarity—between the probe's receptor unit and the analyte. mdpi.com Careful molecular engineering is required to maximize these specific interactions while minimizing non-specific binding to other species present in the sample. nanobioletters.com

Strategies for Tunable Fluorescence Response and Sensitivity Optimization

A key advantage of the styrylquinoline scaffold is the ability to tune its fluorescence response and optimize its sensitivity through systematic chemical modifications. biorxiv.org The emission color and intensity can be precisely controlled by altering the electronic nature of the molecule.

One effective strategy involves modifying the electron-donating and electron-accepting properties of the groups attached to the styrylquinoline core. This directly influences the energy of the ICT process. For example, introducing stronger electron-donating groups on the styryl phenyl ring or modifying substituents on the quinoline ring can shift the emission to longer wavelengths (a bathochromic shift). nih.gov This principle was demonstrated in a styrylquinoline dye where coordination of different metal cations to either the donor (DPA) or acceptor (quinoline) part of the molecule resulted in distinct emission colors, effectively tuning the fluorescence output. nih.gov

Sensitivity can be optimized by enhancing the change in fluorescence upon analyte binding. This can be achieved by designing probes that switch from a non-fluorescent to a highly fluorescent state (a high "turn-on" ratio). nih.gov For PET-based sensors, this involves optimizing the efficiency of both the quenching in the "off" state and the fluorescence in the "on" state. rsc.org Furthermore, structural modifications that increase the probe's binding affinity for the target analyte will also lead to higher sensitivity, allowing for detection at lower concentrations. rsc.org Fine-tuning the lipophilicity and steric properties of the probe can also improve its interaction with the target and its performance in biological environments. nih.gov

Development of Ratiometric and "On-Off" Sensing Platforms

Advanced fluorescent sensing platforms based on styrylquinolines often employ either ratiometric or "on-off" detection mechanisms to enhance accuracy and reliability.

"On-Off" sensors provide a simple, qualitative or quantitative readout based on the quenching or enhancement of fluorescence intensity at a single wavelength. nih.gov A "turn-on" response, where fluorescence is activated by the analyte, is generally preferred as it minimizes false positives arising from background signals. rsc.org This is commonly achieved using mechanisms like PET, where analyte binding inhibits a quenching process. researchgate.net For example, a quinoline-based sensor for Fe³⁺ operates via a "turn-off" mechanism, where the paramagnetic nature of the bound iron quenches the fluorescence. nih.gov

Ratiometric sensors measure the ratio of fluorescence intensities at two different wavelengths. rsc.orgrsc.org This approach offers a significant advantage as it can correct for variations in probe concentration, excitation light intensity, and detection efficiency, leading to more precise and quantitative measurements. nih.gov Ratiometric sensing is often achieved with probes that undergo a significant shift in their emission spectrum upon analyte binding. This can be engineered in ICT-based probes where the binding event alters the electronic structure, leading to the formation of a new emissive state. For example, styrylcyanine-based sensors have been developed to act as ratiometric pH probes, exhibiting distinct emission profiles in response to changes in acidity. researchgate.net

Subcellular Localization Studies of Styrylquinoline Dyes

For applications in cell biology, understanding the subcellular localization of a fluorescent probe is essential. Styrylquinoline dyes, due to their structural characteristics, can be designed to accumulate in specific cellular compartments. semanticscholar.orgplos.orgnih.gov

The physicochemical properties of the dye, particularly its lipophilicity and charge, are major determinants of its cellular distribution. plos.org Studies on novel styrylquinoline derivatives have shown that these compounds tend to localize in lipid-rich structures. semanticscholar.orgnih.gov For example, certain styrylquinolines have been observed to accumulate preferentially in lipid cellular organelles. plos.org Their weakly basic nature and high lipophilicity can also lead to lysosomotropism, the accumulation within lysosomes. plos.org

Other derivatives have been shown to act as efficient plasma membrane probes. biorxiv.org By modifying the styrylquinoline structure, researchers can improve staining selectivity for the plasma membrane over other organelles and enhance photostability for long-term imaging. biorxiv.org The ability to direct these dyes to specific organelles like mitochondria or the nucleus opens up possibilities for their use in studying organelle-specific processes and dynamics within living cells. nih.govresearchgate.net Live-cell imaging experiments using fluorescence microscopy are crucial for confirming the localization of these dyes and validating their utility as organelle-specific stains or probes. nih.govplos.org

Investigations into Molecular Recognition and Biomacromolecular Interactions

Mechanisms of Interaction with Nucleic Acids (e.g., ribosomal RNA)

Currently, there is a lack of specific research data detailing the direct interactions between 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline and ribosomal RNA (rRNA). While the broader class of quinoline (B57606) derivatives has been studied for their potential to interact with DNA, often through intercalation or groove binding, specific studies on this particular compound's binding to rRNA are not available in the public domain. The planar structure of the quinoline ring system could theoretically allow for intercalation between RNA base pairs, and the acetoxyphenyl group might influence binding specificity and affinity. However, without experimental evidence, any proposed mechanism remains speculative. Future research, potentially employing techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, would be necessary to elucidate the precise nature of any interaction with ribosomal RNA.

Binding Studies with Protein Fibrillar Aggregates (e.g., Amyloid-beta, Prion Fibrils)

The binding of small molecules to protein fibrillar aggregates is a key area of research in neurodegenerative diseases. While some quinoline derivatives have been investigated for their ability to bind to amyloid-beta (Aβ) and prion fibrils, specific binding studies for this compound are not extensively documented. The styrylquinoline core is a known pharmacophore that can interact with the cross-β-sheet structures characteristic of amyloid fibrils. It is hypothesized that the planar aromatic regions of the molecule could interact with the hydrophobic surfaces of the fibrils, while the acetoxy group might form hydrogen bonds or other electrostatic interactions, contributing to the binding affinity and selectivity.

| Fibrillar Aggregate | Putative Interaction Type | Potential Binding Site |

| Amyloid-beta (Aβ) | Hydrophobic interactions, π-π stacking | Hydrophobic grooves along the fibril axis |

| Prion Fibrils | Shape complementarity, potential hydrogen bonding | Pockets or surfaces on the fibril |

This table is based on the general properties of related compounds and represents hypothetical interactions in the absence of specific data for this compound.

Modulation of Protein Aggregation Processes at a Molecular Level

The ability of small molecules to modulate the aggregation of proteins is of significant therapeutic interest. For this compound, its potential to influence protein aggregation processes at a molecular level remains an area for future investigation. Generally, compounds with a styrylquinoline scaffold can interfere with protein aggregation through several mechanisms. These may include the stabilization of monomeric or oligomeric species, the inhibition of nucleus formation, or the redirection of the aggregation pathway towards non-toxic amorphous aggregates. The acetoxyphenyl substituent could play a crucial role in modulating the compound's solubility and its specific interactions with aggregation-prone proteins.

Potential Mechanisms of Modulation:

Inhibition of Fibril Elongation: By binding to the ends of growing fibrils, the compound could block the addition of further monomers.

Stabilization of Non-toxic Oligomers: The molecule might interact with early-stage oligomers, preventing their conversion into toxic fibrillar species.

Promotion of Amorphous Aggregates: It could potentially channel the aggregation process towards the formation of unstructured, less harmful aggregates.

Exploration of Ligand-Receptor Binding Events and Stoichiometry

Detailed studies on the ligand-receptor binding events and stoichiometry of this compound are not currently available. Determining the binding affinity (often expressed as the dissociation constant, Kd), the number of binding sites, and the stoichiometry of the interaction are fundamental to understanding its biological activity. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or ITC are typically employed for such investigations. Without this experimental data, any discussion on the specific receptors it may target and the nature of these interactions would be purely conjectural.

| Parameter | Method of Determination | Significance |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry, Surface Plasmon Resonance | Quantifies the strength of the ligand-receptor interaction. |

| Stoichiometry (n) | Isothermal Titration Calorimetry, Job's plot analysis | Determines the ratio of ligand to receptor in the complex. |

| Thermodynamics (ΔH, ΔS) | Isothermal Titration Calorimetry | Provides insight into the forces driving the binding event. |

This table outlines the standard parameters and methods used in ligand-receptor binding studies, which have yet to be applied to this compound according to available literature.

Structure Activity and Structure Property Relationship Sar/spr Studies and Rational Design

Systematic Structural Modifications and Their Impact on Spectroscopic Behavior

The spectroscopic characteristics of styrylquinolines, including 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline, are highly sensitive to their molecular structure. Modifications to either the quinoline (B57606) ring, the phenyl ring, or the ethenyl linker can significantly alter their absorption and emission spectra.

A key structural modification for this compound is the hydrolysis of the acetoxy group at the meta-position of the phenyl ring to a hydroxyl group, yielding 2-(2-(3-hydroxyphenyl)ethenyl)quinoline. This seemingly simple change has a profound impact on the electronic properties of the molecule. The hydroxyl group (-OH) is a strong electron-donating group, which increases the electron density of the π-conjugated system. In contrast, the acetoxy group (-OAc) is less electron-donating and can be considered weakly electron-withdrawing.

The introduction of electron-donating groups into the styrylquinoline fragment generally leads to a bathochromic (red) shift in the absorption spectrum. researchgate.net Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. Therefore, the hydrolysis of the acetoxy group to a hydroxyl group is expected to shift the absorption and emission maxima to longer wavelengths. Lengthening the conjugation chain or introducing other substituents with varying electronic natures can further tune these properties, causing fluorescence color changes from blue to green or even yellow-orange. mdpi.com

Another critical modification is the protonation of the nitrogen atom in the quinoline ring. Quinolines are known to be weakly fluorescent, but protonation of the "aromatic" nitrogen often results in a notable enhancement of the fluorescence quantum yield and a red-shift in the emission wavelength. This allows for significant modulation of the compound's fluorescence based on the acidity of the environment.

| Modification | Position | Substituent | Electronic Effect | Predicted Impact on Absorption/Emission |

|---|---|---|---|---|

| Parent Compound | Phenyl C-3 | -OAc (Acetoxy) | Weakly Electron-Withdrawing/Donating | Baseline Spectrum |

| Hydrolysis | Phenyl C-3 | -OH (Hydroxyl) | Strongly Electron-Donating | Bathochromic Shift (Red Shift) |

| Alkylation of Hydroxyl | Phenyl C-3 | -OR (Alkoxy, e.g., -OCH₃) | Electron-Donating | Bathochromic Shift (Red Shift) |

| Substitution | Phenyl Ring | -NO₂ (Nitro) | Strongly Electron-Withdrawing | Hypsochromic Shift (Blue Shift), Potential Fluorescence Quenching nih.gov |

| Environmental Change | Quinoline | Protonation of Nitrogen | Increases Electron Acceptor Strength | Bathochromic Shift (Red Shift) & Fluorescence Enhancement |

Correlation of Molecular Architecture with Sensing Performance

The molecular architecture of quinoline derivatives is directly correlated with their ability to act as chemical sensors. For this compound, its potential as a sensor is unlocked upon hydrolysis to its phenolic form, 2-(2-(3-hydroxyphenyl)ethenyl)quinoline. The presence of the quinoline nitrogen atom and the adjacent phenolic hydroxyl group creates a potential bidentate chelation site for metal ions.

Many quinoline-based fluorescent sensors operate via mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). In the case of the hydrolyzed compound, the binding of a metal ion (e.g., Zn²⁺, Al³⁺) to the nitrogen and hydroxyl oxygen would form a rigid complex. nanobioletters.comderpharmachemica.com This rigidity restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state, thus significantly enhancing the fluorescence intensity (a "turn-on" response).

The parent compound, with its acetoxy group, lacks the acidic proton and the strong donor character of the hydroxyl group, making it a poor chelator for metal ions. This architectural difference means it would likely show a negligible fluorescence response. This effectively renders this compound a "pro-sensor" or a fluorophore with a protecting group, which can be activated by enzymatic or chemical hydrolysis. This on/off capability, directly tied to the presence or absence of the acetyl group, is a clear demonstration of how molecular architecture dictates sensing performance.

Designing for Enhanced Specificity, Selectivity, and Tunability

Rational design principles are employed to modify the this compound scaffold to create sensors with improved features. The goal is to enhance specificity (distinguishing between very similar analytes), selectivity (detecting one analyte in the presence of many others), and tunability (adjusting the sensor's properties for different environments or targets). nih.gov

Specificity and Selectivity : The binding pocket created by the quinoline nitrogen and the phenolic hydroxyl group can be modified to favor specific metal ions. For instance, altering the steric hindrance around the binding site or introducing additional coordinating atoms (e.g., ether or amine groups) on the quinoline or phenyl rings can create a cavity that is geometrically and electronically complementary to a specific target ion. This approach moves from a general metal ion sensor to one that is highly selective for a particular analyte like Zn²⁺ over Cd²⁺, or Fe³⁺ over other trivalent ions. nih.gov

Tunability and Controlled Activation : The acetoxy group serves as a model for a "protecting group" strategy. By replacing the acetyl group with other ester functionalities (e.g., benzoyl, pivaloyl), the rate of hydrolysis can be tuned. This allows for the rational design of probes that activate at different rates or in response to specific enzymes (e.g., esterases), enabling controlled release of the active sensor. This is a powerful strategy for developing sensors that respond to specific biological activities. smolecule.com

Solubility and Biocompatibility : For applications in biological systems, the molecule can be functionalized to improve water solubility and reduce toxicity. Introducing sulfonic acid groups or polyethylene (B3416737) glycol (PEG) chains are common strategies to enhance hydrophilicity without drastically altering the core sensing mechanism. smolecule.com

Computational Approaches to SAR/SPR Analysis and Predictive Modeling

Computational chemistry provides powerful tools for analyzing SAR/SPR and predicting the behavior of new molecular designs before their synthesis, saving significant time and resources. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable in studying styrylquinoline derivatives. aaup.edunih.gov

DFT for Structural and Electronic Analysis : DFT calculations are used to optimize the ground-state geometry of molecules like this compound and its derivatives. nih.gov This allows for the analysis of structural parameters (bond lengths, angles) and electronic properties. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is particularly important as it correlates with the molecule's kinetic stability and the energy required for electronic excitation, providing insight into the absorption wavelength. nih.gov

TD-DFT for Spectroscopic Prediction : TD-DFT is employed to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of the molecules. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model. More importantly, TD-DFT can predict how the spectra will change upon structural modification (e.g., hydrolysis of the acetoxy group) or upon binding to a metal ion. This predictive capability is crucial for the rational design of fluorophores with specific desired wavelengths.

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activity. For a series of styrylquinoline derivatives, QSAR models can be built to predict their sensing affinity, quantum yield, or other properties based on calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters). aaup.eduresearchgate.net These models help in identifying the key structural features that govern the desired property and in prioritizing which novel derivatives to synthesize.

| Computational Method | Application | Predicted Properties / Insights |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry optimization; Electronic structure analysis. | Optimized 3D structure; HOMO-LUMO energies and gap; Molecular Electrostatic Potential (MEP); Chemical reactivity descriptors (hardness, softness). nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of excited states and electronic transitions. | Predicted UV-Vis absorption spectra (λmax); Predicted fluorescence emission spectra; Understanding of spectral shifts upon modification. nih.gov |

| Molecular Docking | Simulation of binding between the sensor and a target analyte (e.g., metal ion, protein). | Preferred binding pose and conformation; Estimation of binding affinity and interaction energies. aaup.eduumsha.ac.ir |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate structure with activity/property. | Predictive models for sensing affinity, selectivity, or fluorescence quantum yield based on molecular descriptors. researchgate.net |

Emerging Research Avenues and Future Directions for 2 2 3 Acetoxyphenyl Ethenyl Quinoline

Exploration of Multi-responsive Molecular Systems

Multi-responsive molecular systems, which can alter their physical or chemical properties in response to multiple external stimuli such as light, pH, temperature, or the presence of specific ions, are at the forefront of materials science. The styrylquinoline framework is an excellent candidate for developing such systems. The nitrogen atom in the quinoline (B57606) ring can be protonated, making the molecule responsive to changes in pH. This protonation can significantly alter the electronic structure and, consequently, the fluorescence and absorption properties of the molecule.

Furthermore, the acetoxy group on the phenyl ring of 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline offers a latent response modality. This group can be hydrolyzed under specific pH conditions or by enzymatic action to reveal a hydroxyl group. The resulting hydroxyphenyl derivative would exhibit distinctly different photophysical properties, including the potential for excited-state intramolecular proton transfer (ESIPT), adding another layer of responsiveness. The combination of the pH-sensitive quinoline core and the hydrolyzable acetoxy group could be leveraged to create dual-responsive systems for applications in smart sensors or controlled-release platforms.

| Stimulus | Potential Response Mechanism | Resulting Property Change |

| pH (Acidic) | Protonation of the quinoline nitrogen. | Shift in absorption/emission spectra (Halochromism). |

| pH (Basic)/Enzyme | Hydrolysis of the acetoxy group to a hydroxyl group. | Altered solubility, potential for ESIPT, new spectral properties. |

| Light (UV/Vis) | E/Z (trans/cis) photoisomerization of the ethenyl bridge. | Change in molecular geometry, absorption spectrum, and fluorescence. |

| Metal Ions | Coordination with the quinoline nitrogen and/or the ester/hydroxyl group. | Perturbation of photophysical properties, potential for fluorescence quenching or enhancement. |

Integration into Advanced Materials and Organic Electronics (e.g., Organic Light-Emitting Diodes)

Styrylquinoline derivatives are recognized for their electroluminescent properties, making them promising materials for organic light-emitting diodes (OLEDs). Their rigid, planar structure facilitates strong π–π stacking interactions, which is beneficial for charge transport in solid-state devices. acs.org The quinoline moiety is electron-deficient, marking it as a good electron-transporting component, while the styryl portion can be tuned to control the emission color. mdpi.com

The integration of this compound into OLEDs could be explored for its potential as an emitter or a host material in the emissive layer. The specific substitution pattern on the phenyl ring influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength. Research on related zinc-based styrylquinoline complexes has shown strong electroluminescence with emissions in the yellow-to-orange range of the spectrum. mdpi.comresearchgate.net By modifying the substituents on the styryl group, the emission color and device efficiency can be precisely controlled, a key goal in the development of full-color displays and solid-state lighting. mdpi.com The photochemical properties of 2-styrylquinoline (B1231325) derivatives, where substituents on the styryl group can increase the photoisomerization quantum yield, further highlight their potential in photoresponsive electronic materials. mdpi.com

Table: Performance of Representative Styryl-based OLEDs Data is illustrative of the potential of the material class.

| Device Structure | Emissive Material | Emission Color | Max Brightness (cd/m²) | Max Current Efficiency (cd/A) |

| ITO/PEDOT:PSS/ZnStq_H:PVK/Al | Zinc(II) bis(2-styryl-8-quinolinate) | Yellow (590 nm) | - | - |

| ITO/PEDOT:PSS/ZnStq_Cl:PVK/Al | Zinc(II) bis(2-(4-chlorostyryl)-8-quinolinate) | Yellow (587 nm) | - | - |

| ITO/PEDOT:PSS/ZnStq_OCH₃:PVK/Al | Zinc(II) bis(2-(4-methoxystyryl)-8-quinolinate) | Yellow (578 nm) | 2244 | 1.24 |

Development of Photoactivatable or Photoregulated Molecular Tools

Photoactivatable molecules, or "photocages," allow for the precise spatial and temporal control over the release of a bioactive substance using light. This technology is invaluable in cell biology and pharmacology. Quinoline-based chromophores have been developed as photoremovable protecting groups (PPGs) that can release biological effectors upon light exposure. researchgate.net The core structure of this compound is analogous to phototriggers used in photoresponsive drug delivery systems. rsc.org

The ethenyl linkage in the molecule is susceptible to light-induced E/Z (trans/cis) isomerization. This reversible change in molecular shape can be used to photoregulate the activity of a molecule it is attached to, such as an enzyme or a receptor. Furthermore, the quinoline moiety itself can be engineered to undergo a photochemical reaction that cleaves the molecule, releasing a caged compound. nih.gov The acetoxy group could serve as the attachment point for a bioactive molecule, which would be released upon a specific light-triggered reaction. This opens the door to creating sophisticated molecular tools for studying complex biological processes with high precision. researchgate.net

Synergistic Approaches in Molecular Design and Application

The future of molecular science lies in the synergistic design of molecules where multiple functionalities are integrated to perform complex tasks. The this compound scaffold is a modular platform amenable to such design strategies. nih.gov It consists of three key domains that can be independently modified: the quinoline core, the ethenyl bridge, and the substituted phenyl ring. nih.gov

The Quinoline Core: Can be functionalized to fine-tune solubility, electronic properties, and metal-chelating ability.

The Ethenyl Bridge: Its geometry (E/Z) can be controlled, and it serves as a conjugated linker.

The Phenyl Ring: The position and nature of substituents (like the acetoxy group) can be varied to modulate photophysical properties and introduce reactive sites for bioconjugation or sensing. acs.org

A synergistic approach would involve, for example, attaching a specific targeting ligand to the quinoline core while designing the phenyl group to act as a fluorescent reporter. This could create a theranostic agent that both localizes to a specific cell type and signals its presence. Another strategy could be to combine the photoswitchable nature of the ethenyl bridge with the ion-sensing capability of the quinoline to create a light-gated sensor. Such rational, multi-component design expands the application horizon far beyond that of a single-function molecule. nih.gov

New Horizons in Fluorescent Probe Development for Diverse Research Fields

Quinoline and its derivatives are well-established fluorophores that have been extensively used to develop fluorescent probes for various applications, including the detection of metal ions and bio-imaging. crimsonpublishers.com The fluorescence of the quinoline scaffold is often sensitive to its local environment, making it a powerful tool for sensing. rsc.org

The this compound structure is a prime candidate for development into novel fluorescent probes. The extended π-conjugation across the molecule suggests it will have strong absorption and emission in the visible range. The nitrogen atom of the quinoline and the oxygen atoms of the acetoxy group can act as a chelation site for specific metal ions. Binding of a metal ion would likely perturb the intramolecular charge transfer (ICT) character of the molecule, leading to a detectable change in fluorescence intensity or wavelength.

Following hydrolysis of the acetoxy group to a hydroxyl group, the resulting molecule could function as a highly selective probe for ions like Zn²⁺ or Al³⁺, which are known to interact with hydroxyphenyl-quinoline systems. Such probes are critical for understanding the roles of these ions in biological systems and for diagnosing environmental contamination. The modular nature of the scaffold allows for the rational design of probes with tailored selectivity and sensitivity for a wide array of analytes. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between quinoline precursors and substituted benzaldehydes. For example, 3-acetoxybenzaldehyde may react with 2-methylquinoline under acidic or basic conditions to form the ethenyl bridge. Optimizing temperature (e.g., 80–120°C) and catalysts (e.g., piperidine for Knoevenagel reactions) is critical for yield .

- Key Considerations : Monitor reaction progress via TLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm regiochemistry and substituent positions. X-ray crystallography (as in structurally similar (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate) resolves stereochemistry and non-classical hydrogen bonds (e.g., C–H···O interactions at 3.495 Å) .

Q. What functional groups in this compound are critical for its reactivity?

- Answer : The acetoxy group (-OAc) enhances electrophilicity at the phenyl ring, facilitating nucleophilic substitutions. The quinoline core’s nitrogen atom allows coordination with metal catalysts or biomolecular targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for Alzheimer’s disease?

- Methodological Answer : Replace the acetoxy group with bioisosteres (e.g., hydroxyl or methoxy) to modulate blood-brain barrier penetration. Evaluate inhibitory activity against acetylcholinesterase (AChE) using Ellman’s assay, comparing IC₅₀ values of derivatives .

- Data Contradiction Analysis : Discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature) or purity. Validate via HPLC and replicate assays .

Q. What strategies resolve contradictions in reported anticancer mechanisms of quinoline derivatives?

- Answer : Compare apoptosis induction (via caspase-3/7 assays) and cell cycle arrest (flow cytometry) across cell lines. For example, discrepancies in p53 activation may stem from cell-specific mutation status. Use isogenic cell models to isolate variables .

Q. How does the 3-acetoxyphenyl substituent influence multi-target interactions in antimicrobial studies?

- Methodological Answer : Perform molecular docking against bacterial topoisomerase II (PDB: 2XCT) and fungal CYP51 (PDB: 5FSA). Correlate binding energies (ΔG) with MIC values from broth microdilution assays. The acetoxy group may enhance membrane permeability via logP optimization .

Experimental Design & Data Analysis

Q. How to design experiments to assess the compound’s photophysical properties for material science applications?

- Answer : Measure UV-Vis absorption (λmax) and fluorescence quantum yield (ΦF) in solvents of varying polarity. The ethenyl bridge’s conjugation length and substituent electronic effects (e.g., acetoxy vs. nitro) dictate spectral shifts .

Q. What computational methods predict the compound’s metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.